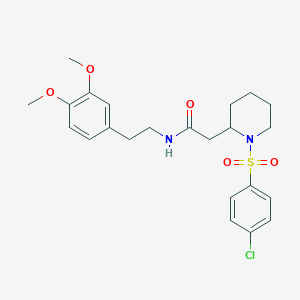
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-dimethoxyphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H29ClN2O5S and its molecular weight is 481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23ClN2O3S with a molecular weight of approximately 424.92 g/mol. The structure includes a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate amines and aldehydes.
- Introduction of the Sulfonyl Group : Sulfonylation is performed using sulfonyl chlorides in the presence of a base such as triethylamine.
- Attachment of Aromatic Rings : Nucleophilic substitution reactions introduce chlorinated and dimethoxy-substituted aromatic groups.
- Final Acetamide Formation : The acetamide group is formed through amidation reactions.
These methods allow for efficient production while enabling modifications that enhance biological activity.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
In vitro studies demonstrate that derivatives of this compound possess anticancer properties. For example, compounds synthesized from related structures have been evaluated using MTT assays, revealing varying degrees of cytotoxicity against cancer cell lines . Some derivatives showed promising results comparable to standard anticancer agents like 5-fluorouracil .
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor. It has been noted for its strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes, which are critical in various physiological processes .
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The presence of functional groups allows it to modulate the activity of these targets, leading to various biological effects. For instance, the sulfonamide moiety is significant for its pharmacological effectiveness .
Case Studies
- Antibacterial Screening : A study demonstrated that synthesized piperidine derivatives showed significant antibacterial activity against multiple bacterial strains, with some compounds exhibiting IC50 values indicating potent efficacy .
- Molecular Docking Studies : Computational studies using molecular docking have elucidated the binding interactions between these compounds and target proteins, providing insights into their potential therapeutic applications .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O5S/c1-30-21-11-6-17(15-22(21)31-2)12-13-25-23(27)16-19-5-3-4-14-26(19)32(28,29)20-9-7-18(24)8-10-20/h6-11,15,19H,3-5,12-14,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWVYXQGULILBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














